REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][Si](C(C)(C)C)(C)C)=[CH:4][C:3]=1[O:16][Si](C(C)(C)C)(C)C.C([Li])(C)(C)C.CCCCC.[CH:34]1([CH2:37][C:38](N(OC)C)=[O:39])[CH2:36][CH2:35]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.Cl>C(OCC)C.O>[CH:34]1([CH2:37][C:38]([C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=2[OH:16])=[O:39])[CH2:36][CH2:35]1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
1-bromo-2,4-bis-(tert-butyl-dimethyl-silanyloxy)-benzene
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
290 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CC(=O)N(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
Stir for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove cold bath
|
Type
|
STIRRING
|
Details
|
stir for 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
treat with 1N aqueous hydrochloric acid (100 mL)
|
Type
|
STIRRING
|
Details
|
stir for an additional hour
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
WASH
|
Details
|
wash the organic layer with 1N aqueous hydrochloric acid (100 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in tetrahydrofuran (1 L)
|
Type
|
STIRRING
|
Details
|
stir for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
separate layers
|
Type
|
EXTRACTION
|
Details
|
extract water layer twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Wash organic layers with brine, dry with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
Chromatograph residue on silica gel (Biotage® Radial Compression fitted with a 75-L column)
|
Type
|
WASH
|
Details
|
eluting with 25% ethyl acetate in hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC(=O)C1=C(C=C(C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |